IRAK inhibitor 6 - 1042672-97-8

IRAK inhibitor 6

Catalog Number: EVT-271924
CAS Number: 1042672-97-8
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Interleukin-1 receptor-associated kinases (IRAKs) are serine/threonine kinases that play a crucial role in mediating signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) []. These pathways are essential components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns and initiating inflammatory responses [].

IRAK inhibitors are a class of small molecules designed to block the activity of IRAKs, thereby suppressing the TLR/IL-1R signaling pathways []. This inhibition has the potential to dampen excessive or dysregulated inflammation, making IRAK inhibitors a promising therapeutic target for a variety of inflammatory and autoimmune diseases [].

Mechanism of Action
    • Rheumatoid Arthritis: Reducing joint inflammation and damage in rodent models [, ].
    • Colitis: Alleviating intestinal inflammation and protecting the intestinal barrier in DSS-induced colitis models [].
    • Acute Lung Injury: Modulating macrophage activation and fibroproliferation in bleomycin-induced lung injury models [].
    • Systemic Lupus Erythematosus: Demonstrating efficacy in rodent models of lupus [].
    • Breast Cancer: Inhibiting the expression of inflammatory cytokines in breast cancer cell lines [].
    • Low-Grade Glioma: IRAK1 has been identified as a potential oncogene in low-grade glioma, making its inhibition a potential therapeutic strategy [].
    • Middle East Respiratory Syndrome (MERS): MERS-CoV spike glycoprotein appears to suppress macrophage responses via DPP4-mediated induction of IRAK-M, suggesting potential for IRAK modulation in this viral infection [].
Applications
  • Ischemic Stroke: IRAK-M deficiency exacerbates neurovascular damage in experimental stroke models, suggesting a potential protective role for IRAK-M [].

6-Chlorotacrine

  • Compound Description: 6-Chlorotacrine is a cholinesterase inhibitor structurally related to tacrine. [] It demonstrated superior inhibitory potential compared to tacrine in vitro. [] In vivo studies revealed increased toxicity for 6-Chlorotacrine relative to tacrine but also showed promising effects in reversing quinuclidinyl benzilate-induced amnesia. []

6-Bromo-indirubin-3'-oxime (BIO)

  • Compound Description: BIO is a multi-target inhibitor, notably targeting glycogen synthase kinase 3β (GSK-3β), a component of the β-catenin destruction complex. [] This inhibitory activity leads to the stabilization and nuclear translocation of β-catenin, an oncoprotein implicated in colorectal cancer. [] BIO has been shown to affect cell adhesion, potentially influencing cancer cell migration and invasion. []

Takinib

  • Compound Description: Takinib is a potent and highly selective inhibitor of transforming growth factor β–activated kinase 1 (TAK1). [] It displays minimal activity against IRAK-4. [] Structural analysis of the TAK1–takinib complex provided insights for developing more selective IRAK inhibitors. []
  • Relevance: Takinib's high selectivity for TAK1 over IRAK-4, despite the structural similarities in their ATP-binding pockets, makes it a valuable tool for dissecting the distinct roles of these kinases in inflammatory signaling. [] Its development also highlights the possibility of achieving selectivity within the kinase family through structure-guided drug design, a key consideration when developing new IRAK inhibitors.

HS-243

  • Compound Description: HS-243 emerged as a highly potent and selective inhibitor of both IRAK-1 and IRAK-4, exhibiting significantly less activity against TAK1. [] It effectively inhibits intracellular IRAKs without affecting TAK1. [] This selectivity makes it a valuable pharmacological tool for understanding the specific roles of IRAKs in cellular processes. []
  • Relevance: HS-243 represents a successful example of a highly selective IRAK-1/4 inhibitor. [] Its development stemmed from insights gained from the structure of takinib bound to TAK1, demonstrating the importance of structure-based drug design in achieving selectivity within the kinase family. [] HS-243's selectivity makes it a valuable tool for dissecting IRAK-dependent signaling pathways and validating IRAK-1/4 as therapeutic targets.

Emaversertib

  • Compound Description: Emaversertib is a selective, orally bioavailable IRAK-4 inhibitor under investigation for its therapeutic potential in B-cell lymphomas and myeloid malignancies. [] It targets the "myddosome" complex, a key signaling hub in these cancers, and may overcome resistance to BTK inhibitors. []
  • Relevance: Emaversertib directly exemplifies a clinically relevant IRAK-4 inhibitor, highlighting the therapeutic potential of targeting this kinase in specific cancers. [] Its development underscores the importance of understanding the molecular drivers of disease and tailoring IRAK inhibitor development to specific patient populations.

CA-4948

  • Compound Description: CA-4948, an oxazolopyridine derivative, acts as a highly specific IRAK4 inhibitor. [] Preclinical studies demonstrated its efficacy in reducing disease severity in a mouse model of collagen-induced arthritis (CIA) and suppressing pro-inflammatory cytokine expression, including TNF-α and IL-6. []
  • Relevance: CA-4948's classification as an oxazolopyridine IRAK4 inhibitor highlights the structural motifs that contribute to potent and selective IRAK4 inhibition. [] Its efficacy in preclinical models of inflammatory diseases, such as CIA, further underscores the potential of IRAK4 inhibitors as therapeutics for inflammatory and autoimmune disorders.

R835

  • Compound Description: R835 is a potent and selective IRAK1/4 inhibitor that has progressed to first-in-human clinical trials. [] Preclinical studies showed dose-dependent inhibition of LPS- and IL-1β-induced cytokine release in mice and demonstrated efficacy in preventing disease progression in rodent models of inflammatory diseases. [] Phase 1 trials indicated that R835 was well-tolerated and effectively inhibited LPS-induced cytokine release in humans. []
  • Relevance: R835's advancement to clinical trials demonstrates the translational potential of IRAK1/4 inhibition for treating inflammatory and autoimmune diseases. [] Its favorable safety and pharmacokinetic profile, combined with its ability to effectively suppress cytokine release in humans, highlights its potential as a therapeutic agent.

1,4-Naphthoquinone

  • Compound Description: Identified as a potent and selective inhibitor of IRAK1, 1,4-naphthoquinone exhibits anti-inflammatory activity. [] It demonstrated effective inhibition of IRAK1 in vitro, with in silico studies confirming its binding to the IRAK1 catalytic site. [] Furthermore, it significantly suppressed the production of pro-inflammatory cytokines (IL-8, IL-1β, IL-10, TNF-α, and IL-6) in LPS-stimulated human macrophages. []
  • Relevance: The identification of 1,4-naphthoquinone as an IRAK1 inhibitor highlights the potential of quinone-derived compounds as anti-inflammatory agents. [] Its ability to directly target IRAK1 and effectively suppress pro-inflammatory cytokine production makes it a promising candidate for further investigation and potential development as a therapeutic for inflammatory diseases.

Properties

CAS Number

1042672-97-8

Product Name

IRAK inhibitor 6

IUPAC Name

N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C20H20N4O3S/c1-26-18-11-15(24-7-9-27-10-8-24)4-5-16(18)22-19(25)17-13-28-20(23-17)14-3-2-6-21-12-14/h2-6,11-13H,7-10H2,1H3,(H,22,25)

InChI Key

JQSRUVXPODZKAF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

IRAK-IN-6; IRAK IN 6; IRAKIN6; IRAK inhibitor 6;

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=CSC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.